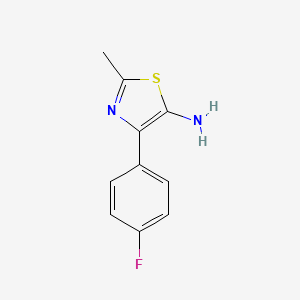

4-(4-Fluorophenyl)-2-methylthiazol-5-amine

Description

BenchChem offers high-quality 4-(4-Fluorophenyl)-2-methylthiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-2-methylthiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2S |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C10H9FN2S/c1-6-13-9(10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 |

InChI Key |

QIEUROLSYLWAMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)N)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Significance of Thiazole Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry and chemical biology. chemimpex.comnih.gov This structural motif is present in a wide array of natural products and synthetically derived molecules, exhibiting a broad spectrum of pharmacological activities. chemimpex.comnih.gov The versatility of the thiazole scaffold has made it a privileged structure in the development of therapeutic agents, with over 18 FDA-approved drugs featuring this core. chemimpex.com

The significance of thiazole derivatives stems from their diverse biological activities, which include:

Antimicrobial and Antifungal Activity: Thiazole-based compounds have demonstrated potent activity against various bacterial and fungal strains. chemimpex.comchemimpex.com For instance, Sulfathiazole is a well-known antimicrobial agent, and Abafungin is an antifungal drug, both containing the thiazole moiety. chemimpex.com

Anticancer Activity: The thiazole nucleus is a key component in several anticancer drugs, such as the blockbuster drug Dasatinib and the investigational agent Tiazofurin. nih.govsemanticscholar.org Researchers have extensively explored 2-aminothiazole (B372263) derivatives for their potent and selective inhibitory activity against a range of human cancer cell lines. semanticscholar.org

Antiviral Activity: Thiazole derivatives have shown promise as antiviral agents, with Ritonavir, an antiretroviral medication used to treat HIV/AIDS, being a prominent example. chemimpex.com

Anti-inflammatory Activity: Compounds incorporating the thiazole ring have been developed as anti-inflammatory agents. chemimpex.com

Enzyme Inhibition: The structural features of thiazoles allow them to interact with the active sites of various enzymes, leading to their investigation as inhibitors for therapeutic intervention. nih.gov

The aromatic nature of the thiazole ring allows for various substitution patterns, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile. mdpi.com This adaptability makes the thiazole scaffold a continuous source of inspiration for the design of novel bioactive compounds.

Academic Context and Research Trajectory of 4 4 Fluorophenyl 2 Methylthiazol 5 Amine

The specific compound, 4-(4-Fluorophenyl)-2-methylthiazol-5-amine, has emerged as a valuable building block in pharmaceutical research and development. Its research trajectory is closely linked to the broader exploration of substituted thiazoles for therapeutic applications. The presence of a fluorophenyl group is a key feature, as fluorine substitution can enhance metabolic stability and membrane permeability, thereby improving the drug-like properties of a molecule. chemimpex.com

While extensive research on the standalone biological activity of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine is not widely documented in publicly available literature, its primary significance lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules. chemimpex.comchemimpex.com Its structural components—the 2-aminothiazole (B372263) core, the 4-fluorophenyl group, and the methyl group at the 2-position—provide a versatile platform for further chemical modifications.

The academic interest in this compound is driven by the consistent demand for novel scaffolds in drug discovery. Researchers utilize 4-(4-Fluorophenyl)-2-methylthiazol-5-amine to construct libraries of derivatives that are then screened for various biological activities.

Overview of Key Research Domains for 4 4 Fluorophenyl 2 Methylthiazol 5 Amine and Its Analogues

The research applications of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine and its analogues span several key domains, primarily driven by the diverse pharmacological potential of the thiazole (B1198619) heterocycle.

Pharmaceutical Development:

The primary research domain for this compound is in the synthesis of novel pharmaceutical agents. chemimpex.comchemimpex.com It serves as a precursor for developing targeted therapies, particularly in the following areas:

Anticancer Research: Analogues derived from 2-aminothiazoles are extensively investigated for their anticancer properties. semanticscholar.org For example, derivatives of 2-aminothiazole (B372263) have been synthesized and evaluated for their inhibitory activity against various cancer cell lines, including lung, liver, and colon cancer. mdpi.com The core structure of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine is a valuable starting point for creating compounds that can modulate the activity of key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Rho-associated kinases (ROCK). nih.govacs.org

Enzyme Inhibition: A significant area of research involves the design of enzyme inhibitors based on the thiazole scaffold. For instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, which play a crucial role in regulating transcription and are a target for cancer therapy. acs.org Similarly, derivatives of 4-aryl-5-aminoalkyl-thiazole-2-amines have been designed and evaluated as inhibitors of ROCK II, a kinase involved in various cellular processes and implicated in diseases like hypertension and cancer. nih.gov

Infectious Diseases: The 2-aminothiazole moiety is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.gov Research continues to explore novel derivatives to combat drug-resistant pathogens.

Agrochemical Formulations:

Beyond pharmaceuticals, 4-(4-Fluorophenyl)-2-methylthiazol-5-amine and its derivatives have applications in the agrochemical industry. chemimpex.comchemimpex.com They serve as precursors for the synthesis of:

Herbicides and Fungicides: The biological activity of thiazole-containing compounds extends to the control of unwanted plant growth and fungal pathogens affecting crops. chemimpex.comchemimpex.com

Material Science and Diagnostic Tools:

The unique electronic and optical properties of thiazole derivatives also make them interesting candidates for applications in material science. chemimpex.com Research in this area explores their potential use in creating novel materials for advanced sensors and electronic devices. Furthermore, the ability of these compounds to interact with biological targets opens up possibilities for their development as diagnostic tools. chemimpex.com

Below is a table summarizing the key research areas and the roles of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine and its analogues.

| Research Domain | Application of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine and its Analogues |

| Pharmaceutical Development | |

| Anticancer Research | Starting material for the synthesis of potential anticancer agents targeting various cancer cell lines. semanticscholar.orgmdpi.com |

| Enzyme Inhibition | Precursor for designing inhibitors of kinases like CDK9 and ROCK II. nih.govacs.org |

| Infectious Diseases | Building block for novel antimicrobial and antifungal compounds. nih.gov |

| Agrochemical Formulations | |

| Herbicides | Precursor for the synthesis of herbicidal compounds. chemimpex.comchemimpex.com |

| Fungicides | Starting material for developing new antifungal agents for crop protection. chemimpex.comchemimpex.com |

| Material Science | |

| Advanced Materials | Investigated for creating novel materials with unique electronic or optical properties. chemimpex.com |

| Diagnostics | |

| Diagnostic Tools | Potential for development as probes or agents for diagnostic applications. chemimpex.com |

An in-depth examination of the synthetic pathways leading to the formation of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine reveals a variety of strategic chemical manipulations. This article focuses exclusively on the methodologies employed to construct this specific thiazole derivative and its related analogues, detailing the construction of the core scaffold and the application of advanced synthetic techniques.

Derivatization Strategies and Analogue Synthesis for Investigating Novel Biological Potential

Modifications and Substitutions at the 5-Amine Moiety

Common derivatization strategies at this position include:

Acylation: Reaction with various acid chlorides or anhydrides yields the corresponding amides. This transformation can introduce new pharmacophoric elements and modulate the electronic properties of the thiazole (B1198619) core. nih.govmdpi.com

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which can act as hydrogen bond donors and acceptors, significantly influencing target binding affinity.

Schiff Base Formation: Condensation with a wide array of aldehydes and ketones results in the formation of imines (Schiff bases). These intermediates are not only biologically active in their own right but also serve as precursors for further synthetic manipulations, such as the creation of thiazolidinone rings. jocpr.comnih.gov

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups can further modify the compound's steric and electronic profile, which is essential for exploring the binding pocket of a target protein. nih.gov

These modifications allow for the creation of large libraries of analogues for high-throughput screening, facilitating the identification of lead compounds with enhanced potency and selectivity.

Table 1: Representative Modifications at the 5-Amine Moiety

| Reagent | Resulting Functional Group | Derivative Structure Example |

|---|---|---|

| Acetyl Chloride | Amide | N-(4-(4-fluorophenyl)-2-methylthiazol-5-yl)acetamide |

| Benzoyl Chloride | Amide | N-(4-(4-fluorophenyl)-2-methylthiazol-5-yl)benzamide |

| Benzenesulfonyl Chloride | Sulfonamide | N-(4-(4-fluorophenyl)-2-methylthiazol-5-yl)benzenesulfonamide |

Integration of the 4-(4-Fluorophenyl)-2-methylthiazole (B1298754) Core into Hybrid Molecular Architectures

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. This approach can lead to compounds with improved affinity, dual-target activity, or novel mechanisms of action. The 4-(4-fluorophenyl)-2-methylthiazole scaffold is an excellent building block for creating such hybrid molecules.

Thiazolidin-4-ones are a class of heterocyclic compounds renowned for a broad spectrum of pharmacological activities. nih.gov The fusion of a thiazole ring with a thiazolidinone moiety can generate novel chemical entities with significant therapeutic potential. The synthesis of these hybrids typically proceeds via the 5-amine of the core thiazole.

A common synthetic route involves a two-step process:

Schiff Base Formation: The 4-(4-fluorophenyl)-2-methylthiazol-5-amine is condensed with a substituted aromatic aldehyde to form the corresponding imine (Schiff base). jocpr.com

Cyclocondensation: The resulting Schiff base undergoes a cyclocondensation reaction with thioglycolic acid. The thiol group of the thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization and loss of a water molecule to yield the 3-(thiazolyl)-2-(aryl)-1,3-thiazolidin-4-one derivative. jocpr.com

These hybrid systems have been investigated for various biological activities, including as potential dual inhibitors of cancer-related kinases like EGFR and BRAF. nih.gov

Table 2: General Synthesis of Thiazole-Thiazolidinone Hybrids

| Step | Reactants | Product |

|---|---|---|

| 1 | 4-(4-Fluorophenyl)-2-methylthiazol-5-amine + Aromatic Aldehyde | Schiff Base Intermediate |

The conjugation of the thiazole core with amino acids creates peptidomimetics, which are molecules that mimic the structure and function of natural peptides. This strategy is employed to improve properties like cell permeability, metabolic stability, and target specificity. The 5-amine group provides a convenient point of attachment for amino acids through the formation of a stable amide bond.

The synthesis is typically achieved using standard peptide coupling protocols. nih.gov The carboxylic acid group of an N-protected amino acid is activated using a coupling reagent, which facilitates the reaction with the 5-amine of the thiazole. Common coupling reagents include carbodiimides (like DCC, DIC) and onium salts (like HBTU, HATU, HCTU), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govpeptide.com After the coupling reaction, the protecting group on the amino acid (e.g., Boc or Fmoc) can be removed to allow for further elongation of a peptide chain or other modifications. nih.gov

Table 3: Representative Amino Acid Conjugation Reaction

| Thiazole Component | Amino Acid Component (N-Protected) | Coupling Reagents | Product |

|---|

Fusing the thiazole ring with other heterocyclic systems, such as pyrimidine (B1678525), can lead to the formation of rigid, planar molecules with unique electronic properties and the potential for potent, specific interactions with biological targets like kinases or G protein-coupled receptors. nih.gov The resulting thiazolo[5,4-d]pyrimidine (B3050601) scaffold is a key feature in a number of biologically active compounds. nih.gov

The synthesis of a thiazolo[5,4-d]pyrimidine from 4-(4-fluorophenyl)-2-methylthiazol-5-amine generally requires a multi-step approach. A common strategy involves the initial conversion of the 5-aminothiazole into a more elaborate intermediate, such as a 5-amino-4-cyanothiazole or a 5-amino-4-carboxamidothiazole. This intermediate then possesses the necessary functionality to undergo cyclization with reagents like formamide, orthoformates, or other one-carbon donors to construct the fused pyrimidine ring. nih.gov Alternatively, substituted aminothiazoles can react with other components in multi-component reactions, such as those involving guanidine, to build the fused pyrimidine ring system. nih.govcardiff.ac.uk

Table 4: Plausible Synthetic Route to a Fused Thiazolo[5,4-d]pyrimidine

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4-(4-Fluorophenyl)-2-methylthiazol-5-amine | (e.g., Vilsmeier-Haack type reagents) | 5-Amino-4-(4-fluorophenyl)-2-methylthiazole-4-carbonitrile |

Design of Targeted Chemical Probes and Mechanistic Tools

Beyond direct therapeutic applications, derivatization of the 4-(4-fluorophenyl)-2-methylthiazole core is essential for creating chemical probes. These specialized tools are indispensable for basic research, enabling the study of biological pathways, target identification and validation, and visualization of molecular interactions within a cellular context. The 5-amine moiety is an excellent synthetic handle for incorporating reporter tags or reactive groups.

Examples of such probes include:

Affinity-Based Probes: The amine can be acylated with biotin (B1667282). The resulting biotinylated probe can be used in pull-down assays with cell lysates. The high affinity between biotin and streptavidin allows for the isolation and subsequent identification (e.g., by mass spectrometry) of the protein targets that the core molecule binds to.

Fluorescent Probes: Conjugation of the amine to a fluorescent dye (e.g., fluorescein, rhodamine, or dabsyl chloride) creates a probe that can be used in fluorescence microscopy or flow cytometry. nih.gov These probes allow for the visualization of the subcellular localization of the compound or its target, providing insights into its mechanism of action.

Photoaffinity Labels: Introduction of a photoreactive group (e.g., an azide (B81097) or diazirine) onto the scaffold can create a photoaffinity probe. Upon photoactivation, this probe forms a covalent bond with its binding partner, allowing for irreversible labeling and more robust identification of the target protein.

The design of these mechanistic tools is a critical step in translating the activity of a lead compound into a well-understood biological mechanism.

Computational Chemistry and Cheminformatics in 4 4 Fluorophenyl 2 Methylthiazol 5 Amine Research

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine. These methods provide a detailed picture of the molecule's properties at the atomic level.

Density Functional Theory (DFT) Studies of Molecular Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to determine the optimized molecular geometry, bond lengths, and bond angles in the gas phase. nih.gov These calculations are crucial for understanding the three-dimensional conformation of the molecule, which in turn influences its interaction with biological targets. nih.gov Theoretical calculations using DFT can also be used to predict vibrational frequencies (IR spectra), which can then be compared with experimental data to confirm the molecular structure. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For 4-(4-Fluorophenyl)-2-methylthiazol-5-amine, the energy of the HOMO is associated with its ability to donate electrons, making it a nucleophile or a base. youtube.com Conversely, the energy of the LUMO relates to its ability to accept electrons, indicating its electrophilicity. youtube.com

| Computational Parameter | Significance in 4-(4-Fluorophenyl)-2-methylthiazol-5-amine Research |

| HOMO Energy | Indicates the molecule's electron-donating capacity and susceptibility to electrophilic attack. |

| LUMO Energy | Represents the molecule's electron-accepting ability and reactivity towards nucleophiles. |

| HOMO-LUMO Energy Gap (ΔE) | A key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. |

Molecular Docking and Molecular Dynamics Simulations for Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the research of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine, molecular docking is used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. nih.govsemanticscholar.org This helps in identifying potential therapeutic targets and understanding the structural basis of the molecule's activity. nih.gov For instance, derivatives of the core thiazole (B1198619) structure have been docked into the active sites of proteins like cyclin-dependent kinases (CDKs) to predict their inhibitory potential. nih.gov

In Silico Prediction Models for Biological Activity

In silico models are computational methods used to predict the biological activity of chemical compounds. These models can be based on the structure of the ligand (ligand-based) or the target (structure-based). nih.gov For 4-(4-Fluorophenyl)-2-methylthiazol-5-amine, these models are used to screen for potential biological activities, such as anticancer or antimicrobial effects. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are a common type of in silico prediction. QSAR models correlate the chemical structure of a series of compounds with their biological activity to develop a mathematical model that can predict the activity of new, untested compounds. nih.gov These models can significantly accelerate the drug discovery process by prioritizing which derivatives of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine should be synthesized and tested. nih.gov

Ligand-Based and Structure-Based Computational Design Approaches

Computational design approaches are used to optimize the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. These approaches can be broadly categorized as ligand-based and structure-based. nih.gov

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features (pharmacophores) of these active molecules, new derivatives of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine can be designed that are predicted to have similar or improved activity. nih.govbu.edu.eg

Structure-based drug design (SBDD), on the other hand, is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. nih.govnih.gov This allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. nih.govcardiff.ac.uk For example, knowing the structure of a kinase's ATP-binding pocket can guide the modification of the 4-(4-Fluorophenyl)-2-methylthiazol-5-amine scaffold to enhance its inhibitory activity. cardiff.ac.uk

Theoretical Assessment of Pharmacokinetic Parameters

The pharmacokinetic properties of a drug, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. nih.gov Computational models can be used to predict these properties for 4-(4-Fluorophenyl)-2-methylthiazol-5-amine and its derivatives early in the drug discovery process. nih.govrrpharmacology.ru

In silico ADME models can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. rrpharmacology.ruujmm.org.uarrpharmacology.ru These predictions help in identifying potential liabilities of a compound and guide its chemical modification to achieve a more favorable pharmacokinetic profile. rrpharmacology.ru For instance, the presence of the fluorophenyl group in 4-(4-Fluorophenyl)-2-methylthiazol-5-amine is known to enhance lipophilicity, which can improve bioavailability. chemimpex.com

| Pharmacokinetic Parameter | Predicted Property for Drug Development |

| Absorption | Oral bioavailability, intestinal absorption. |

| Distribution | Volume of distribution, plasma protein binding, blood-brain barrier penetration. |

| Metabolism | Identification of potential metabolites, interaction with metabolic enzymes (e.g., CYPs). |

| Excretion | Prediction of clearance pathways and half-life. |

Future Research Directions and Unexplored Avenues for 4 4 Fluorophenyl 2 Methylthiazol 5 Amine

Identification of Novel Molecular Targets and Pathways

Future research should prioritize the identification of novel molecular targets and the elucidation of the specific cellular pathways modulated by 4-(4-Fluorophenyl)-2-methylthiazol-5-amine. While its role as a building block for various biologically active molecules is established, a deeper understanding of its direct interactions within a biological system is crucial. chemimpex.com Techniques such as affinity chromatography, and computational target prediction can be employed to uncover new protein binding partners. Subsequent validation through in vitro and cell-based assays will be essential to confirm these interactions and understand their functional consequences. A comprehensive understanding of the compound's mechanism of action will be critical for its development as a targeted therapeutic agent.

Development of Highly Efficient and Sustainable Synthetic Methodologies

Table 1: Comparison of Conventional and Green Synthetic Methods for Thiazole (B1198619) Derivatives

| Feature | Conventional Methods | Green Methods |

| Reagents | Often hazardous and toxic | Renewable starting materials, non-toxic catalysts |

| Solvents | Often volatile organic compounds | Green solvents (e.g., water, PEG), solvent-free conditions |

| Energy Input | Often requires high temperatures and long reaction times | Microwave irradiation, ultrasound for faster reactions at lower temperatures |

| Waste Generation | Significant | Minimized |

| Catalysts | Often transition-metal catalysts | Recyclable biocatalysts, green catalysts |

| Overall Efficiency | Can be low with difficult post-processing | Often higher yields and simpler purification |

Exploration of Polypharmacological Profiles and Selectivity

Investigating the polypharmacological profile of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine is essential to understand its potential to interact with multiple biological targets. This "one-compound-multiple-targets" approach can be advantageous in treating complex diseases. However, it also necessitates a thorough evaluation of the compound's selectivity to minimize off-target effects. Techniques such as kinase profiling and receptor screening assays can be employed to map the interaction landscape of the compound. Understanding the selectivity profile will be critical in predicting potential side effects and for the rational design of more specific analogs.

Rational Design of Chemically Diverse Compound Libraries

The rational design and synthesis of chemically diverse compound libraries based on the 4-(4-Fluorophenyl)-2-methylthiazol-5-amine scaffold holds significant promise for the discovery of new therapeutic agents. nih.govnih.gov By systematically modifying the core structure, researchers can explore the structure-activity relationships (SAR) and optimize the compound's potency, selectivity, and pharmacokinetic properties. nih.gov For example, introducing different substituents on the phenyl ring or modifying the amine group can lead to analogs with improved biological activity. nih.gov Computational modeling and structure-based drug design can guide the synthesis of these libraries, increasing the efficiency of the drug discovery process. researchgate.netmdpi.com The creation of such libraries will provide a valuable resource for screening against a wide range of biological targets and diseases. nih.gov

Unveiling Complex Mechanistic Insights in Disease Models

To fully realize the therapeutic potential of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine, it is crucial to unveil its complex mechanistic insights in relevant disease models. This involves moving beyond in vitro studies to in vivo animal models that mimic human diseases. Such studies will provide valuable information on the compound's efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism context. Furthermore, investigating the compound's effect on cellular signaling pathways and gene expression in these models will provide a deeper understanding of its mechanism of action. This knowledge is essential for identifying predictive biomarkers for patient stratification and for designing effective clinical trials in the future.

Q & A

Q. What are the common synthetic routes for 4-(4-Fluorophenyl)-2-methylthiazol-5-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclization reactions using precursors like thiourea derivatives and α-haloketones. For example, reacting 4-fluorophenylacetothioamide with methyl bromopyruvate under reflux in ethanol can yield the thiazole core. Optimization includes:

- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency .

- Catalysts : Lewis acids like ZnCl₂ enhance regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How does regioisomerism influence the biological activity of this compound, and what strategies are used to resolve activity discrepancies?

Answer: Regioisomerism (e.g., fluorine substitution on phenyl vs. thiazole) drastically alters kinase inhibition profiles. For instance, shifting the fluorophenyl group from position 3 to 4 in pyrazole analogs reduced p38α MAP kinase activity but enhanced Src kinase inhibition . Strategies include:

Q. What methodologies are employed to analyze and resolve contradictions in biological activity data across different studies?

Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls .

- Statistical validation : Multivariate analysis (ANOVA) accounts for variability in IC₅₀ measurements .

- Meta-analysis : Cross-reference data with structural analogs (e.g., triazole derivatives) to identify outlier mechanisms .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes, and what experimental validations are necessary?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.